Propylene oxide
Overview
Description
Propylene oxide, also known as 2-methyloxirane, is an organic compound with the molecular formula C3H6O. It is a colorless, volatile liquid with an ether-like odor. This compound is a chiral epoxide, although it is commonly used as a racemic mixture. It is an acutely toxic and carcinogenic compound, produced on a large scale industrially. Its major application is in the production of polyether polyols, which are used to make polyurethane plastics .
Mechanism of Action
Target of Action
Propylene oxide (PO), formally known as 2-methyloxirane, is a low-boiling liquid that is useful for making many commercial materials . It is a chiral molecule, but almost all of it is produced as the racemic mixture . The primary targets of this compound are the cells of organisms, where it acts as a direct-acting mutagen .
Mode of Action
This compound interacts with its targets by causing genetic defects . This interaction with the genetic material of cells can lead to a wide range of health and environmental problems .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in DNA replication and repair. As a mutagen, this compound can cause changes in the DNA sequence, leading to mutations . These mutations can disrupt normal cellular processes and lead to various health problems, including cancer .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is metabolized by the body to its epoxide this compound . The metabolism of this compound is catalyzed by enzymes such as glutathione S-transferase (GST) and epoxide hydrolase (EH) . The details of its ADME properties and their impact on bioavailability are still under investigation.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its mutagenic properties. It can cause genetic defects, leading to a wide range of health problems, including cancer . It is also toxic if inhaled, harmful if swallowed, and can cause skin and eye irritation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production process of this compound has significant environmental impacts, including the production of harmful by-products . Efforts are being made to develop more environmentally sustainable production processes . Additionally, the use of alternative energy sources, such as bioenergy, can reduce the environmental impacts of this compound production .
Biochemical Analysis
Biochemical Properties
Propylene oxide plays a significant role in the preparation of biological tissues. It is completely miscible with various epoxy resins used for infiltrating tissues . The compound interacts with these resins, facilitating the process of tissue preparation.
Cellular Effects
The effects of this compound on cells are primarily observed during tissue preparation. The compound aids in the dehydration of tissues, a crucial step in preparing samples for microscopy
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with epoxy resins. It acts as a transitional solvent, aiding in the infiltration of these resins into biological tissues
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is often used in a progressive manner, transitioning from pure this compound to various mixtures with the embedding medium . The stability and long-term effects of this compound on cellular function in in vitro or in vivo studies are areas that need further exploration.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily facilitated by its miscibility with epoxy resins
Preparation Methods
Propylene oxide can be synthesized through several methods, with the two primary industrial processes being the chlorohydrin process and the hydroperoxide process.
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Chlorohydrin Process: : This traditional method involves the reaction of propylene with hypochlorous acid to form propylene chlorohydrin. The chlorohydrin is then treated with a base, such as sodium hydroxide or calcium hydroxide, to produce this compound. This process generates a significant amount of calcium chloride as a by-product, which poses environmental challenges .
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Hydroperoxide Process: : This method involves the oxidation of propylene using organic hydroperoxides, such as tert-butyl hydroperoxide, ethylbenzene hydroperoxide, or cumene hydroperoxide. The hydroperoxide reacts with propylene to form this compound and an alcohol co-product. This process is more environmentally friendly compared to the chlorohydrin process .
Chemical Reactions Analysis
Propylene oxide undergoes various chemical reactions, including:
Hydrolysis: Reaction with water produces propylene glycol.
Alcoholysis: Reaction with alcohols forms alkyl ethers.
Reaction with Grignard Reagents: This reaction produces secondary alcohols.
Reaction with Aluminium Oxide: At high temperatures, this reaction produces propionaldehyde and acetone.
Reaction with Silver(I) Oxide: This reaction produces acetic acid.
Scientific Research Applications
Propylene oxide has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Propylene oxide is similar to other epoxides, such as ethylene oxide and butylene oxide. it is unique due to its chiral nature and its use as a racemic mixture.
Ethylene Oxide: This compound is used primarily for the production of ethylene glycol and as a sterilizing agent. It is less reactive than this compound due to the absence of a methyl group.
Butylene Oxide: This compound is used in the production of butylene glycol and other derivatives.
This compound’s unique properties, such as its chiral nature and high reactivity, make it a valuable compound in various industrial and scientific applications.
Properties
IUPAC Name |
2-methyloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOHAUXETOMSMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O, Array | |
Record name | PROPYLENE OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PROPYLENE OXIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0192 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25266-78-8 | |
Record name | Oxirane, 2-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25266-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5021207 | |
Record name | (+/-)-1,2-Propylene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propylene oxide appears as a clear colorless volatile liquid with an ethereal odor. Flash point -35 °F. Boiling point 95 °F. Density 6.9 lb./gal. Flammable over a wide range of vapor-air concentrations. If contaminated, may polymerize with evolution of heat and possible rupture of container. Vapors irritate eyes, skin, and respiratory system. Prolonged contact with skin may result in delayed burns. Vapors heavier than air. Used as a fumigant, in making detergents and lubricants, and to make other chemicals., Colorless liquid with a benzene-like odor. [Note: A gas above 94 degrees F.] [NIOSH], Liquid, VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a benzene-like odor. [Note: A gas above 94 °F.] | |
Record name | PROPYLENE OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propylene oxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/423 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Methyloxirane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031558 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PROPYLENE OXIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0192 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Propylene oxide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0538.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
93.61 °F at 760 mmHg (EPA, 1998), 34.23 °C, 34 °C, 94 °F | |
Record name | PROPYLENE OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-PROPYLENE OXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/173 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYLENE OXIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0192 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Propylene oxide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0538.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-35 °F (EPA, 1998), -35 °F, -35 °F (closed cup); -20 °F (open cup), -37 °C c.c. | |
Record name | PROPYLENE OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propylene oxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/423 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,2-PROPYLENE OXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/173 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYLENE OXIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0192 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Propylene oxide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0538.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Solubility of water in propylene oxide is 12.8% by wt at 20 °C., 40.5 wt% water @ 20 °C, MISCIBLE WITH ACETONE, BENZENE, CARBON TETRACHLORIDE, METHANOL, & ETHER, Soluble in alcohol and ether., In water, 590,000 mg/l @ 25 °C, 590 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 40, 41% | |
Record name | PROPYLENE OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-PROPYLENE OXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/173 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyloxirane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031558 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PROPYLENE OXIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0192 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Propylene oxide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0538.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.859 at 32 °F (EPA, 1998) - Less dense than water; will float, 0.8304 @ 20/20 °C, Relative density (water = 1): 0.83, 0.83 | |
Record name | PROPYLENE OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-PROPYLENE OXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/173 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYLENE OXIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0192 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Propylene oxide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0538.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air= 1), Relative vapor density (air = 1): 2.0 | |
Record name | PROPYLENE OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-PROPYLENE OXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/173 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYLENE OXIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0192 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
445 mmHg at 68 °F (EPA, 1998), 538.0 [mmHg], 538 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 59, 445 mmHg | |
Record name | PROPYLENE OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propylene oxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/423 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,2-PROPYLENE OXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/173 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYLENE OXIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0192 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Propylene oxide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0538.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Thymidine was reacted in methanol with 4 epoxides of varying mutagenicities: propylene oxide, glycidol, epichlorohydrin, and trichloropropylene oxide. A single product was detected with each epoxide, and these products had the same retention times on silica HPLC. UV spectra of the products identified them as 3-alkylthymidines, and this was confirmed by IR and NMR spectra. Mass spectra analysis showed that the attachment was at the least substituted C of the epoxide. Formation of alkylthymidines correlated to Taft sigma electron withdrawing values for the substituents on the epoxides and mutagenicities in strain TA100 of the Ames assay. | |
Record name | 1,2-PROPYLENE OXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/173 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Acetaldehyde & propionaldehyde are produced in small amt as by-products of the peroxidation processes. | |
Record name | 1,2-PROPYLENE OXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/173 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid ... [Note: A gas above 94 degrees F.] | |
CAS No. |
75-56-9 | |
Record name | PROPYLENE OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (±)-Propylene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Propylene oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylene oxide | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/propylene-oxide-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | (+/-)-1,2-Propylene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYLENE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4Y7NYD4BK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,2-PROPYLENE OXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/173 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyloxirane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031558 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PROPYLENE OXIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0192 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Propane, 1,2-epoxy- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/TZ2D6518.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-169.83 °F (EPA, 1998), -112.13 °C, -111.9 °C, -112 °C, -170 °F | |
Record name | PROPYLENE OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-PROPYLENE OXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/173 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyloxirane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031558 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PROPYLENE OXIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0192 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Propylene oxide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0538.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
ANone: Propylene oxide has a molecular formula of C3H6O and a molecular weight of 58.08 g/mol.
A: Infrared (IR) spectroscopy reveals a sharp absorption peak at 5.75 μ, characteristic of ester carbonyl groups, in polypropylene ether glycols synthesized from this compound. [] This suggests the presence of acetoxyl end groups in these polymers.
A: this compound is a crucial intermediate in the chemical industry. It serves as a building block for various products including polyurethane foams, polyether polyols, propylene glycol, glycol ethers, and polyester resins. [, , ]
A: Traditionally, this compound is produced by reacting this compound with water. [] There are three main production routes using propylene as a starting material: the chlorohydrin process, the hydroperoxide process (e.g., Halcon process using ethylbenzene hydroperoxide), and a newer route directly reacting propylene with hydrogen peroxide. [, , ]
A: Solid base catalysts can be used to synthesize propylene glycol from this compound through hydrolysis. The conversion rate of this compound is directly related to the catalyst's base strength, with CaO-ZrO2 showing high catalytic activity. []
A: Yes, reactive distillation, combining chemical reaction and distillation separation, can be applied to this compound production. This is particularly relevant in the saponification step of the propylene chlorohydrin process. []
A: Molybdenum-based catalysts play a significant role in the epoxidation of propylene with ethylbenzene hydroperoxide (HPEB) to produce this compound. While effective, there is ongoing research into improving these catalysts to enhance molybdenum content, reduce HPEB consumption, and increase storage stability. []
A: Water plays a crucial role in this compound reactions. On silver catalysts, water co-adsorption inhibits propylene combustion by oxygen adatoms, thereby influencing the selectivity towards partial oxidation products. []
A: Yes, this compound can be copolymerized with various monomers, including tetrahydrofuran, acetaldehyde, carbon dioxide, lactones (like dl-lactide and ε-caprolactone), and ethylene oxide. [, , , ]
A: Unlike atactic poly(this compound), which is amorphous, isotactic poly(this compound) exhibits semicrystalline characteristics with a melting temperature around 67°C. This opens possibilities for creating materials with unique properties. []
A: Computational methods, such as Density Functional Theory (DFT), are employed to investigate the reaction mechanisms and energetics of this compound isomerization. These calculations help elucidate the reaction pathways and predict the activation barriers for different isomerization products like acetone, propanal, allyl alcohol, and methyl vinyl ether. []
A: Yes, molecular simulations are valuable tools to understand the adsorption behavior of this compound on different surfaces. For instance, Monte Carlo simulations can be used to study the enantioselective adsorption of this compound on chirally modified surfaces. []
A: Studies indicate that this compound exposure can cause damage to the peripheral nervous system in rats, including slowed nerve conduction velocity, axonal degeneration, and myelin sheath swelling. []
A: Quantitative Risk Assessment (QRA) methods and software like PHAST can be used to model the consequences of this compound leaks, including estimations of fire zones, flash fire intensity, thermal radiation, and potential mortality rates. []
A: Conventional this compound production methods can generate significant amounts of wastewater containing calcium chloride or sodium chloride. Research focuses on developing zero-waste technologies and closed-loop systems to purify and recover these salt solutions. []
A: Waste management strategies aim to minimize the environmental impact of this compound production. This includes exploring alternative production routes with reduced waste generation, such as the direct synthesis from propylene and hydrogen peroxide. []
A: Propylene glycol ether is investigated as a safer substitute for the more toxic ethylene glycol ether, particularly in industrial applications. [] This highlights the ongoing search for environmentally benign alternatives to conventional solvents.
A: In a groundbreaking discovery, this compound became the first known chiral molecule detected in interstellar space. This finding has significant implications for understanding the origins of homochirality in biological systems. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.